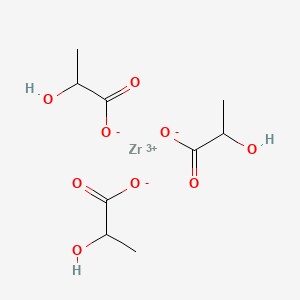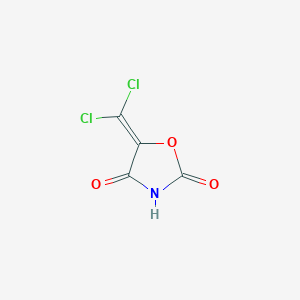
9-Oxo-9H-xanthene-2-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-Oxo-9H-xanthene-2-carbonyl chloride: is an organic compound with the molecular formula C14H9ClO2. It is a derivative of xanthene, a tricyclic aromatic compound, and is characterized by the presence of a carbonyl chloride group at the 2-position and a ketone group at the 9-position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-9H-xanthene-2-carbonyl chloride typically involves the chlorination of 9-Oxo-9H-xanthene-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions generally include refluxing the carboxylic acid with thionyl chloride in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the evolution of sulfur dioxide (SO2) and hydrogen chloride (HCl) gases, resulting in the formation of the desired carbonyl chloride .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
化学反応の分析
Types of Reactions: 9-Oxo-9H-xanthene-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Cycloaddition Reactions: It can participate in [2+2] cycloaddition reactions with aromatic imines to form β-lactams.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols can react with this compound under mild to moderate conditions, often in the presence of a base like pyridine or triethylamine.
Cycloaddition Reactions: Aromatic imines and ketenes are commonly used in cycloaddition reactions, typically under reflux conditions.
Major Products:
Esters and Amides: Formed through nucleophilic substitution.
β-Lactams: Formed through cycloaddition reactions with aromatic imines.
科学的研究の応用
Chemistry: 9-Oxo-9H-xanthene-2-carbonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: The compound and its derivatives have been investigated for their potential biological activities, including antimicrobial and antimalarial properties. For example, β-lactams derived from this compound have shown moderate to excellent activity against Plasmodium falciparum .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its ability to form stable derivatives makes it useful in various applications .
作用機序
The mechanism of action of 9-Oxo-9H-xanthene-2-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is exploited in the synthesis of various derivatives, including esters, amides, and β-lactams .
類似化合物との比較
9-Oxo-9H-xanthene-2-carboxylic acid: The precursor to 9-Oxo-9H-xanthene-2-carbonyl chloride, differing by the presence of a carboxylic acid group instead of a carbonyl chloride group.
Thioxanthone: A structurally similar compound with a sulfur atom replacing one of the oxygen atoms in the xanthene ring.
Uniqueness: this compound is unique due to its dual functional groups (carbonyl chloride and ketone), which confer distinct reactivity patterns. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical transformations .
特性
CAS番号 |
64026-58-0 |
|---|---|
分子式 |
C14H7ClO3 |
分子量 |
258.65 g/mol |
IUPAC名 |
9-oxoxanthene-2-carbonyl chloride |
InChI |
InChI=1S/C14H7ClO3/c15-14(17)8-5-6-12-10(7-8)13(16)9-3-1-2-4-11(9)18-12/h1-7H |
InChIキー |
TVGNILIFMJRWIV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(O2)C=CC(=C3)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


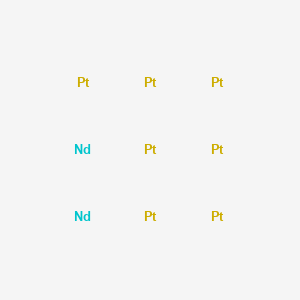
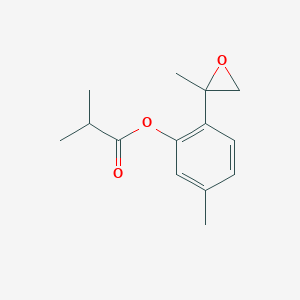


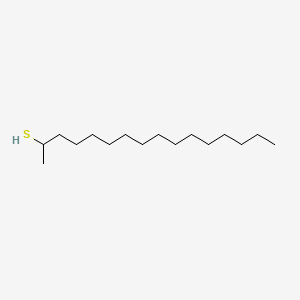
![3-(Furan-2-yl)-6-methyl-1-phenylpyrano[4,3-c]pyrazol-4(1H)-one](/img/structure/B14484864.png)
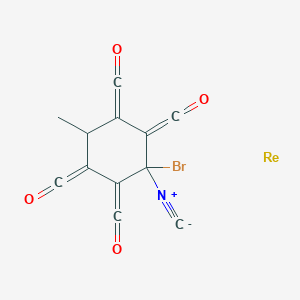
![1-{4-[(E)-{[4-(Decyloxy)phenyl]methylidene}amino]phenyl}oct-1-en-3-one](/img/structure/B14484877.png)
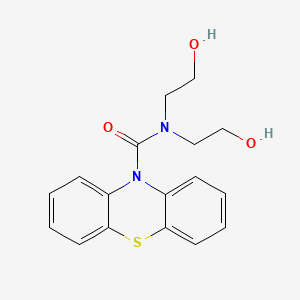
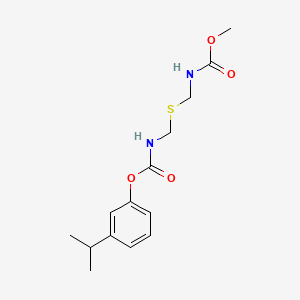
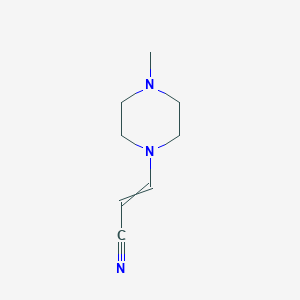
![(3Z)-3-[4-(dimethylamino)benzylidene]-5-tetralin-6-yl-furan-2-one](/img/structure/B14484906.png)
